methyl glucoside sesquistearate, AldrichCPR

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

メチルグルコシドセスキステアレートは、非イオン性の炭水化物系界面活性剤および乳化剤です。それは、膜研究、化粧品、および皮膚科学製剤で広く使用されています。 この化合物は、制御された薬物送達の可溶化剤としても研究されています 。それは、乳化を安定化させ、さまざまな製剤の質感と粘度を高める能力で知られています。

準備方法

メチルグルコシドセスキステアレートは、メチルグルコシドとステアリン酸のエステル化によって合成されます。反応は一般的に、硫酸またはp-トルエンスルホン酸などの触媒の存在下で、還流条件下でメチルグルコシドとステアリン酸を加熱することを伴います。 次に、反応混合物を蒸留または再結晶によって精製して最終生成物を得ます 。

工業生産方法は、同様の合成経路を伴いますが、より大規模です。 このプロセスは、より高い収率と純度のために最適化されており、多くの場合、連続フローリアクターと高度な精製技術を伴います 。

化学反応の分析

メチルグルコシドセスキステアレートは、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、強力な酸化剤の影響下で起こり、カルボン酸やその他の酸化された誘導体の形成につながる可能性があります。

還元: 還元反応は、エステル基をアルコールに変換できますが、これはあまり一般的ではありません。

これらの反応で使用される一般的な試薬には、硫酸、水酸化ナトリウム、およびさまざまな有機溶媒が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります 。

科学研究アプリケーション

メチルグルコシドセスキステアレートは、幅広い科学研究用途があります。

化学: それは、さまざまな化学製剤の界面活性剤と乳化剤として使用され、製品の安定性と一貫性を高めます。

生物学: 膜研究では、膜構造を安定化させることによって、脂質二重層と膜タンパク質の研究に役立ちます。

医学: それは、制御された薬物送達の可溶化剤として研究されており、製剤のバイオアベイラビリティと安定性を向上させています。

科学的研究の応用

Methyl glucoside sesquistearate has a wide range of scientific research applications:

Chemistry: It is used as a surfactant and emulsifier in various chemical formulations, enhancing the stability and consistency of products.

Biology: In membrane research, it helps in the study of lipid bilayers and membrane proteins by stabilizing the membrane structures.

Medicine: It is explored as a solubilizing agent for controlled drug delivery, improving the bioavailability and stability of pharmaceutical formulations.

Industry: It is used in cosmetics and dermatological preparations to improve the texture and consistency of creams, lotions, and other products

作用機序

メチルグルコシドセスキステアレートの作用機序には、油と水などの異なる相間の表面張力を低下させる能力が関係しています。この特性により、乳化を安定化させ、製剤の質感を向上させることができます。 分子レベルでは、それは脂質二重層やタンパク質と相互作用し、これらの構造の完全性と安定性を維持するのに役立ちます 。

同様の化合物との比較

メチルグルコシドセスキステアレートは、炭水化物ベースの構造と非イオン性であるために独特です。同様の化合物には以下が含まれます。

メチルグルコシドセスキステアレート: 同様の乳化特性を持つ別の非イオン性界面活性剤。

PEG-20 メチルグルコシドセスキステアレート: 溶解性と乳化能力が向上したポリエチレングリコール誘導体。

スクロースステアレート: 化粧品や医薬品で同様の用途を持つスクロースベースの乳化剤.

これらの化合物は同様の特性を共有していますが、分子構造と特定の用途が異なります。そのため、メチルグルコシドセスキステアレートはさまざまな分野で汎用性が高く、貴重な化合物です。

類似化合物との比較

Methyl glucoside sesquistearate is unique due to its carbohydrate-based structure and non-ionic nature. Similar compounds include:

Methyl glucose sesquistearate: Another non-ionic surfactant with similar emulsifying properties.

PEG-20 methyl glucose sesquistearate: A polyethylene glycol derivative with enhanced solubility and emulsifying capabilities.

Sucrose stearate: A sucrose-based emulsifier with similar applications in cosmetics and pharmaceuticals.

These compounds share similar properties but differ in their molecular structures and specific applications, making methyl glucoside sesquistearate a versatile and valuable compound in various fields.

特性

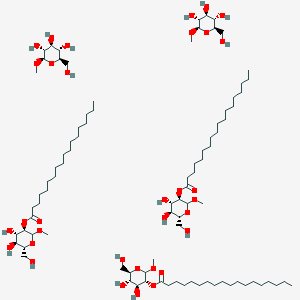

分子式 |

C89H172O33 |

|---|---|

分子量 |

1770.3 g/mol |

IUPAC名 |

[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl] octadecanoate;(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

InChI |

InChI=1S/3C25H48O7.2C7H14O6/c3*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(27)32-24-23(29)22(28)20(19-26)31-25(24)30-2;2*1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3*20,22-26,28-29H,3-19H2,1-2H3;2*3-11H,2H2,1H3/t3*20-,22-,23+,24-,25?;2*3-,4-,5+,6-,7-/m11111/s1 |

InChIキー |

WRDLGKHWPIZWDU-PEJONPQPSA-N |

異性体SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](OC1OC)CO)O)O.CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](OC1OC)CO)O)O.CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](OC1OC)CO)O)O.CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1OC)CO)O)O.CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1OC)CO)O)O.CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1OC)CO)O)O.COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051068.png)

![8-Amino-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one hydrochloride, AldrichCPR](/img/structure/B12051071.png)

![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12051088.png)

![DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin](/img/structure/B12051108.png)